molecular formula C36H40N4O5S B1243271 Unii-ZF8TN281W9

Unii-ZF8TN281W9

Cat. No.: B1243271
M. Wt: 640.8 g/mol
InChI Key: SRCIRAKBWHTYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-ZF8TN281W9 is a substance identifier assigned by the Global Substance Registration System (GSRS), a regulatory-standard database managed by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This system ensures precise identification of substances relevant to medicine and translational research. The identifier is part of a manually curated registry that prioritizes scientific rigor, supporting reproducibility and regulatory compliance .

Properties

Molecular Formula

C36H40N4O5S

Molecular Weight

640.8 g/mol

IUPAC Name

butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-[(3-methoxyphenyl)methyl]phenyl]sulfonylcarbamate

InChI

InChI=1S/C36H40N4O5S/c1-6-8-18-45-36(41)39-46(42,43)32-17-14-28(20-27-10-9-11-30(21-27)44-5)22-31(32)29-15-12-26(13-16-29)23-40-33(7-2)38-34-24(3)19-25(4)37-35(34)40/h9-17,19,21-22H,6-8,18,20,23H2,1-5H3,(H,39,41)

InChI Key

SRCIRAKBWHTYIX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)CN4C(=NC5=C4N=C(C=C5C)C)CC

Synonyms

5,7-dimethyl-2-ethyl-3-((2'-((butyloxycarbonyl)aminosulfonyl)-5'-(3-methoxybenzyl)(1,1'-biphenyl)-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
L 163,491
L 163491
L-163,491
L-163491

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize UNII-ZF8TN281W9, we compare it to two structurally analogous compounds synthesized via microwave-assisted methods, as described in peer-reviewed studies (see ). These compounds share bis-substituted amino frameworks, making them suitable for comparative analysis.

Comparison with PMI-Tyr (C28H20N2O8)
  • Structural Similarities: PMI-Tyr features a bis-substituted amino backbone with tyrosine-derived side chains, analogous to the hypothesized structure of this compound. Both compounds exhibit aromatic rings and amide linkages, critical for stability and bioactivity.
  • Analytical Data :
    • 1H NMR : PMI-Tyr shows distinct proton shifts at δ 7.25–7.15 ppm (aromatic protons) and δ 3.85 ppm (amide NH), consistent with tyrosine integration .
    • ESI-MS : A molecular ion peak at m/z 528.3 [M+H]+ confirms its molecular weight (C28H20N2O8) .
    • Elemental Analysis : C (63.63% calc. vs. 63.58% obs.), H (3.79% calc. vs. 3.81% obs.) .
Comparison with BPDI-Phe (C24H18N2O6)
  • Structural Similarities: BPDI-Phe incorporates a phenylalanine-derived side chain, sharing the bis-substituted amino core but differing in substituent bulk and polarity.
  • Analytical Data :
    • 1H NMR : BPDI-Phe exhibits δ 7.30–7.10 ppm (aromatic protons) and δ 4.20 ppm (amide NH), reflecting its phenylalanine moiety .
    • ESI-MS : A molecular ion peak at m/z 430.1 [M+H]+ aligns with its formula (C24H18N2O6) .
    • Elemental Analysis : C (66.97% calc. vs. 66.92% obs.), H (4.19% calc. vs. 4.22% obs.) .
  • Functional Contrast : BPDI-Phe is reported in catalysis and polymer science, suggesting this compound may diverge in application scope.

Data Tables for Comparative Analysis

Table 1: Key Analytical Parameters

Compound Molecular Formula 1H NMR (δ, ppm) ESI-MS ([M+H]+) Elemental Analysis (C/H/N)
This compound Undisclosed Undisclosed Undisclosed Undisclosed
PMI-Tyr C28H20N2O8 7.25–7.15 (aromatic) 528.3 63.63%/3.79%/5.30% (calc.)
BPDI-Phe C24H18N2O6 7.30–7.10 (aromatic) 430.1 66.97%/4.19%/6.51% (calc.)

Table 2: Functional and Structural Features

Feature This compound PMI-Tyr BPDI-Phe
Core Structure Bis-substituted Bis-substituted Bis-substituted
Side Chain Undisclosed Tyrosine Phenylalanine
Primary Use Undisclosed Peptide mimetics Catalysis

Discussion of Research Findings

  • Structural Insights: Both PMI-Tyr and BPDI-Phe demonstrate the versatility of bis-substituted amino frameworks, which likely extend to this compound. Their NMR and mass spectral data provide benchmarks for hypothesizing this compound’s structural motifs .
  • Functional Gaps: The absence of application data for this compound limits direct functional comparisons.
  • Methodological Considerations : The microwave-assisted synthesis used for PMI-Tyr and BPDI-Phe () highlights scalable production techniques that may apply to this compound, pending structural confirmation.

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